molecular formula C23H21ClN2O3S B299786 2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

Cat. No. B299786
M. Wt: 440.9 g/mol
InChI Key: XFHBRXFCPMKUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide involves the inhibition of several key enzymes and signaling pathways. It inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression and cell differentiation. It also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. Additionally, it inhibits the activity of protein tyrosine kinases, which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory and allergic diseases. Additionally, it has been shown to have anti-oxidant and anti-aging effects, as it inhibits the production of reactive oxygen species and enhances the activity of anti-oxidant enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide in lab experiments include its potential as an anti-cancer, anti-inflammatory, and anti-allergic agent. It has also been shown to have anti-oxidant and anti-aging effects. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide. These include further studies to determine its safety and efficacy, as well as its potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for the production of this compound. Finally, there is a need for the development of new derivatives of 2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenoxyethylamine to form 2-chloro-5-(2-phenoxyethylamino)benzoic acid. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting amine is then reacted with 2-(methylthio)benzoyl chloride to form the final product.

Scientific Research Applications

2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as an anti-inflammatory and anti-allergic agent, as it inhibits the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

2-chloro-5-(methylsulfanyl)-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide

Molecular Formula

C23H21ClN2O3S

Molecular Weight

440.9 g/mol

IUPAC Name

2-chloro-5-methylsulfanyl-N-[2-(2-phenoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C23H21ClN2O3S/c1-30-17-11-12-20(24)19(15-17)23(28)26-21-10-6-5-9-18(21)22(27)25-13-14-29-16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,25,27)(H,26,28)

InChI Key

XFHBRXFCPMKUHV-UHFFFAOYSA-N

SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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